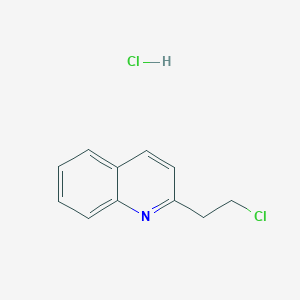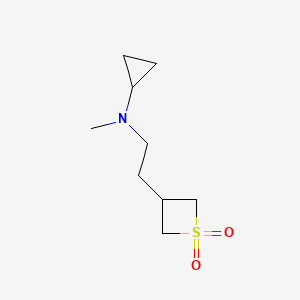
3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. Thietanes are known for their unique structural properties and reactivity, making them valuable in various fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide can be achieved through several methods. One common approach involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .
Industrial Production Methods
Industrial production of thietanes, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives .
Aplicaciones Científicas De Investigación
3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing acyclic and heterocyclic compounds.
Biology: The compound is used in the study of biological processes involving sulfur-containing molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The presence of the cyclopropyl and methylamino groups enhances its reactivity and specificity towards certain molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanothiete 1,1-dioxide: This compound is similar in structure but contains a nitrile group, which enhances its reactivity in cycloaddition reactions.
Thietan-3-one: Another thietane derivative with a ketone group, used in various synthetic applications.
Uniqueness
3-(2-(Cyclopropyl(methyl)amino)ethyl)thietane1,1-dioxide is unique due to the presence of the cyclopropyl and methylamino groups, which confer distinct chemical properties and reactivity compared to other thietane derivatives .
Propiedades
Fórmula molecular |
C9H17NO2S |
|---|---|
Peso molecular |
203.30 g/mol |
Nombre IUPAC |
N-[2-(1,1-dioxothietan-3-yl)ethyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C9H17NO2S/c1-10(9-2-3-9)5-4-8-6-13(11,12)7-8/h8-9H,2-7H2,1H3 |
Clave InChI |
JNOIIQHDXSUZRZ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1CS(=O)(=O)C1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


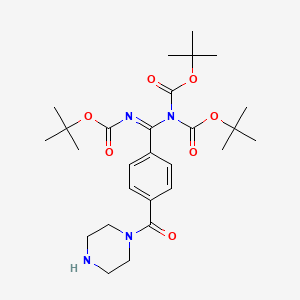
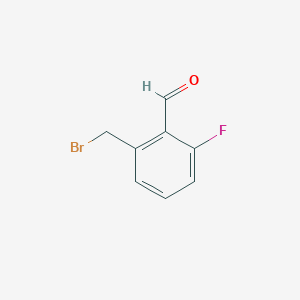
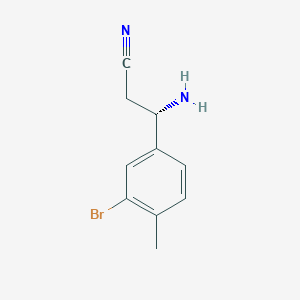
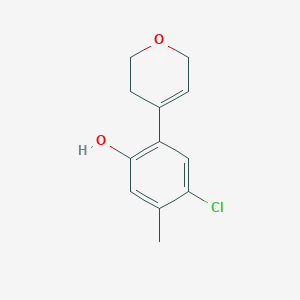
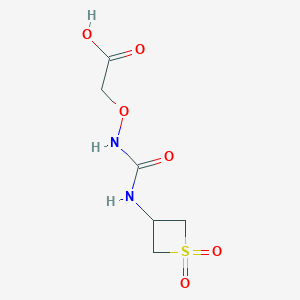
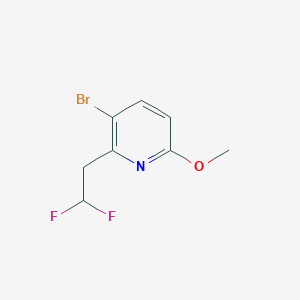
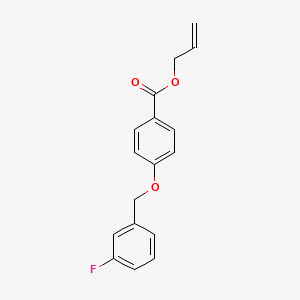


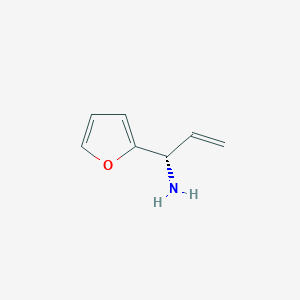

![1-(tert-Butoxycarbonyl)-1-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13026613.png)
